What is the chemical structure of 5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid
What is the chemical structure of 5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid, a key building block in modern organic synthesis. We will delve into its chemical structure, properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutics and functional materials. The information presented herein is curated to provide researchers with the foundational knowledge required to effectively utilize this versatile reagent in their synthetic endeavors.
Chemical Identity and Structure
5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid is a substituted thiophene derivative featuring a boronic acid group at the 2-position and a methyl and a methoxycarbonyl group at the 4- and 5-positions, respectively. This specific arrangement of functional groups imparts unique reactivity and makes it a valuable synthon in cross-coupling reactions.
The chemical structure of 5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid is as follows:
Caption: 2D Chemical Structure of the topic compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (5-(Methoxycarbonyl)-4-methylthiophen-2-yl)boronic acid |
| CAS Number | 1256345-70-6[1][2][3] |
| Molecular Formula | C₇H₉BO₄S[1][2][3] |
| Molecular Weight | 200.02 g/mol [1][2] |
| Canonical SMILES | COC(=O)C1=C(C)C=C(S1)B(O)O[1] |
| InChI | InChI=1S/C7H9BO4S/c1-4-3-5(8(10)11)13-6(4)7(9)12-2/h3,10-11H,1-2H3[3] |
| InChIKey | NRPWDFPOXWSQEO-UHFFFAOYSA-N[3] |
Physicochemical and Safety Data
Understanding the physical properties and safety profile of a reagent is paramount for its effective and safe handling in a laboratory setting.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical State | Solid | Inferred from related compounds |
| Melting Point | Not available | |
| Solubility | Soluble in methanol | Inferred from related compounds |
| Storage | Sealed in dry, 2-8°C | [1] |
Safety Information
General safety precautions for similar boronic acids include:
Table 3: Recommended Handling and Personal Protective Equipment (PPE)
| Precaution | Recommendation |
| Engineering Controls | Use only in a well-ventilated area, preferably in a chemical fume hood. |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |
| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator. |
| General Hygiene | Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory. |
Synthesis and Purification
A definitive, published step-by-step synthesis for 5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid is not available in the reviewed literature. However, based on established methodologies for the synthesis of substituted thienylboronic acids, a plausible synthetic route can be proposed. A common and effective method involves the lithiation of a suitably substituted thiophene precursor followed by quenching with a trialkyl borate.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical):
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Preparation of the Precursor: The synthesis would commence with a suitable starting material, likely methyl 3-methylthiophene-2-carboxylate.
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Lithiation: The thiophene precursor would be dissolved in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), would then be added dropwise to effect regioselective deprotonation at the 5-position. The choice of base and reaction conditions would be critical to ensure high regioselectivity.
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Borylation: Following complete lithiation, a trialkyl borate, typically triisopropyl borate, would be added to the reaction mixture at low temperature. The borate ester acts as an electrophile, reacting with the lithiated thiophene to form a boronate ester intermediate.
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Hydrolysis: The reaction would then be warmed to room temperature and quenched with an acidic aqueous solution (e.g., dilute HCl). This hydrolysis step converts the boronate ester to the desired boronic acid.
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Purification: The crude product would be extracted into an organic solvent, dried, and concentrated. Purification would likely be achieved by recrystallization or column chromatography on silica gel to yield the pure 5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid.
Applications in Organic Synthesis
Substituted thiophene boronic acids are invaluable building blocks in organic synthesis, primarily due to their utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures.
The Suzuki-Miyaura Cross-Coupling Reaction:
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (such as a boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base. The reaction is widely used in both academic and industrial settings due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.
Caption: Generalized Suzuki-Miyaura cross-coupling reaction.
Significance in Drug Discovery and Materials Science:
The thiophene moiety is a well-established pharmacophore in medicinal chemistry, present in numerous FDA-approved drugs. Its isosteric relationship with the benzene ring allows for the modulation of physicochemical properties such as solubility and metabolic stability. The ability to introduce diverse substituents onto the thiophene ring via cross-coupling reactions makes 5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid a valuable tool for generating libraries of novel compounds for biological screening.
In materials science, thiophene-containing polymers and small molecules are utilized in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their favorable electronic properties. The functional groups on 5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid provide handles for further chemical modification, allowing for the fine-tuning of the electronic and physical properties of the resulting materials.
While specific examples of the application of 5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid are not yet prevalent in the literature, its structural motifs are present in molecules with reported biological activity, suggesting its potential in the synthesis of:
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Kinase inhibitors: Many small molecule kinase inhibitors feature substituted heterocyclic cores.
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Antiviral and antibacterial agents: Thiophene derivatives have shown promise in the development of new antimicrobial agents.
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Organic electronic materials: The electron-withdrawing methoxycarbonyl group can influence the electronic properties of conjugated systems.
Conclusion
5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid is a promising and versatile building block for organic synthesis. Its trifunctionalized thiophene core offers multiple points for diversification, making it an attractive reagent for the synthesis of complex molecules in drug discovery and materials science. While detailed experimental data for this specific compound is still emerging, its structural relationship to well-studied thiophene boronic acids provides a strong foundation for its application in a wide range of synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction. As the demand for novel heterocyclic compounds continues to grow, the importance of reagents such as 5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid in the synthetic chemist's toolbox is set to increase.
References
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001Chemical. CAS No. 1256345-70-6, (5-(Methoxycarbonyl)-4-methylthiophen-2-yl)boronic acid. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
